molecular formula C11H9BrN4S B184384 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 54025-92-2

6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B184384
CAS RN: 54025-92-2
M. Wt: 309.19 g/mol
InChI Key: OVYFAGOHECFVOK-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as BPTT, is a chemical compound that belongs to the family of thiadiazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to enhance the activity of GABA receptors, resulting in the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to exert a range of biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to improve cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is its high potency and selectivity. It has been shown to exhibit a wide range of pharmacological activities at low concentrations, making it a valuable tool for studying the GABAergic system. However, one of the limitations of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of interest is the development of novel therapeutic agents based on the structure of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in clinical settings.

Synthesis Methods

The synthesis of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-bromobenzylamine with 2-amino-4-methyl-5-mercapto-1,3,4-thiadiazole in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

Scientific Research Applications

6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. In addition, 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

54025-92-2

Product Name

6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C11H9BrN4S

Molecular Weight

309.19 g/mol

IUPAC Name

6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C11H9BrN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3

InChI Key

OVYFAGOHECFVOK-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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